Tetradecyl glycidyl ether
Description
Significance of Alkyl Glycidyl (B131873) Ethers as Monomers and Modifiers in Polymer Science
Alkyl glycidyl ethers, including the tetradecyl variant, hold a dual significance in polymer science: they function both as monomers for polymerization and as reactive diluents or modifiers for existing polymer systems. atamanchemicals.commade-in-china.com
As monomers , long-chain AlkGEs like tetradecyl glycidyl ether are crucial for synthesizing amphiphilic polyethers. d-nb.infonih.gov These polymers, which possess both hydrophilic and hydrophobic segments, can be created by copolymerizing hydrophobic AlkGEs with hydrophilic monomers like ethylene (B1197577) oxide (EO). d-nb.infoacs.org The resulting block or statistical copolymers are valuable for applications requiring micellar interactions in aqueous solutions, such as viscosity enhancers, polymeric surfactants, and components for supramolecular hydrogels. d-nb.infonih.govresearchgate.net The long alkyl chain of this compound imparts a strong hydrophobic character even at low degrees of polymerization. d-nb.info
As modifiers , AlkGEs are widely used as reactive diluents for high-viscosity epoxy resins. wikipedia.orgatamanchemicals.commade-in-china.com Their low viscosity helps to improve the handling and processability of the resin formulations without using volatile organic compounds (VOCs). atamanchemicals.comresearchgate.net Unlike non-reactive diluents, the glycidyl group on the AlkGE reacts with the curing agent, becoming an integral part of the cross-linked polymer network. atamanchemicals.com This incorporation can enhance properties like flexibility, adhesion to nonpolar surfaces, and impact strength. atamanchemicals.comatamanchemicals.com
Historical and Contemporary Academic Research Trajectories for Glycidyl Ether Derivatives
Research into glycidyl ethers has a long history, with early studies dating back to the mid-20th century focusing on their synthesis and toxicity. doi.orgaiaa.org The development of glycidyl azide (B81097) polymers, for instance, highlights the historical interest in energetic materials derived from glycidyl compounds. aiaa.org
Contemporary research has shifted towards creating well-defined, functional polymers with precise control over their architecture and properties. Key research trajectories include:
Controlled Polymerization Techniques: Anionic ring-opening polymerization (AROP) is a well-established method for polymerizing glycidyl ethers. nih.govresearchgate.net Recent advancements focus on achieving living/controlled polymerization to produce polymers with narrow molecular weight distributions and predictable molar masses. researchgate.netnih.gov Techniques like monomer-activated AROP and the use of specific catalysts like phosphazene bases or crown ethers have been explored to polymerize less reactive or functional glycidyl ethers. researchgate.netatamanchemicals.com
Amphiphilic and Stimuli-Responsive Polymers: A significant area of modern research involves the synthesis of amphiphilic block and statistical copolymers. By combining hydrophobic long-chain AlkGEs with hydrophilic segments like poly(ethylene glycol) (PEG), researchers can create materials that self-assemble in water to form micelles or hydrogels. d-nb.inforesearchgate.netacs.org The thermoresponsive behavior of poly(glycidyl ether)s, where their solubility in water changes with temperature, is another active area of investigation, particularly for short-chain alkyl glycidyl ethers. researchgate.netacs.orgnih.gov
Biomedical Applications: Drawing inspiration from the biocompatibility of polyethers like PEG, researchers are exploring glycidyl ether-based polymers for biomedical uses. researchgate.netnih.govnih.gov The ability to create polymers with tunable hydrophilicity and introduce functional groups makes them promising for applications like drug delivery systems, hydrogel formulations for cell sheet engineering, and protein-resistant surfaces. researchgate.netnih.govrsc.org
Functionalization and Post-Polymerization Modification: The versatility of the glycidyl group and other functional handles (like allyl groups in poly(allyl glycidyl ether)) allows for extensive post-polymerization modification. nih.govresearchgate.net This enables the creation of a wide array of functional polymers from a single parent polymer, expanding their applicability in fields like bioconjugation and catalysis. nih.gov
Interdisciplinary Research Landscape Involving this compound and Analogues
The study and application of this compound and its analogues are inherently interdisciplinary, bridging chemistry, materials science, and engineering.
Materials Science and Engineering: In this field, this compound is primarily investigated as a reactive diluent in epoxy resin systems for coatings, adhesives, sealants, and composites. wikipedia.orgatamanchemicals.comalibaba.com Research focuses on how its incorporation affects the mechanical properties (e.g., flexibility, toughness), thermal properties (e.g., glass transition temperature), and adhesion of the final cured product. atamanchemicals.comdoi.org For example, its use can improve adhesion on nonpolar surfaces and enhance wetting characteristics. atamanchemicals.com
Polymer Chemistry: Chemists focus on the synthesis of novel polymers using this compound as a monomer. This includes developing new catalytic systems for controlled polymerization and creating complex polymer architectures like ABA triblock copolymers. researchgate.netacs.org Kinetic studies of copolymerization with monomers like ethylene oxide are performed to understand monomer reactivity and control the final polymer microstructure. d-nb.infoacs.org
Biomedical and Pharmaceutical Sciences: While research on short-chain alkyl glycidyl ethers is more prominent in this area, the principles extend to long-chain analogues. researchgate.netnih.gov The creation of amphiphilic polymers using this compound leads to materials that can form micellar hydrogels. researchgate.net These hydrogels are being explored for applications such as drug release systems, where the hydrophobic domains formed by the tetradecyl chains can encapsulate therapeutic agents. researchgate.net The biocompatibility of the polyether backbone is a key advantage in these applications. nih.govrsc.org
Colloid and Surface Science: The amphiphilic nature of copolymers derived from this compound makes them interesting as polymeric surfactants. d-nb.infonih.gov Their ability to self-assemble and interact at interfaces is crucial for applications in emulsification, stabilization of dispersions, and modifying surface properties. cymitquimica.com
Overview of Research Gaps and Future Directions for this compound Studies
Despite its utility, there are several areas where further research on this compound and long-chain AlkGEs is needed.
Research Gaps:
Reactivity Ratios: While copolymerization of long-chain AlkGEs is common, precise reactivity ratios for their copolymerization with key monomers like ethylene oxide have not been extensively determined. d-nb.info This data is crucial for predicting and controlling the microstructure of the resulting copolymers (e.g., random vs. gradient).
Crystallization Behavior: The long alkyl chains of poly(this compound) can crystallize, influencing the properties of materials like hydrogels. researchgate.netacs.org A more in-depth understanding of this crystallization behavior, both in bulk and in aqueous environments, is needed to better tailor material properties.
Biocompatibility and Biodegradability: While the polyether backbone is generally considered biocompatible, comprehensive studies on the long-term biocompatibility and potential biodegradability of polymers derived specifically from this compound are limited. nih.govrsc.org
Structure-Property Relationships: More systematic studies are needed to establish clear relationships between the polymer architecture (e.g., block vs. statistical, side chain length) and the macroscopic properties of the resulting materials, such as the mechanical strength of hydrogels or the efficiency of drug encapsulation. rsc.org
Future Directions:
Advanced Polymer Architectures: Future research will likely focus on creating more complex and well-defined polymer architectures, such as multi-block or star-shaped copolymers, to achieve highly specific functionalities. researchgate.netnih.govmdpi.com
"Smart" Materials: There is significant potential in developing "smart" materials that respond to multiple stimuli. Combining the thermoresponsive properties seen in some poly(glycidyl ether)s with the self-assembly driven by the tetradecyl chains could lead to advanced systems for controlled release or sensing applications. researchgate.netacs.org
Sustainable and Bio-based Alternatives: As the chemical industry moves towards greater sustainability, research into synthesizing glycidyl ethers from renewable resources is a critical future direction. researchgate.net Exploring bio-based feedstocks for both the alkyl chain and the glycidyl group could reduce the environmental footprint of these materials.
High-Performance Composites: Further investigation into the use of this compound as a modifier in high-performance composites could lead to materials with enhanced toughness and durability for demanding applications in the automotive and civil engineering sectors. atamanchemicals.comresearchgate.net
Structure
3D Structure
Properties
CAS No. |
38954-75-5 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
2-(tetradecoxymethyl)oxirane |
InChI |
InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-17-16-19-17/h17H,2-16H2,1H3 |
InChI Key |
NVKSMKFBUGBIGE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCC1CO1 |
Canonical SMILES |
CCCCCCCCCCCCCCOCC1CO1 |
Other CAS No. |
38954-75-5 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation for Tetradecyl Glycidyl Ether and Analogous Compounds
Conventional Synthetic Strategies for Alkyl Glycidyl (B131873) Ethers
The primary conventional route for synthesizing tetradecyl glycidyl ether and its analogs is based on the Williamson ether synthesis, adapted for the specific reactants involved. This method has been extensively studied and optimized for industrial-scale production.
Nucleophilic Substitution Reactions between Long-Chain Alcohols and Epichlorohydrin (B41342)
The fundamental reaction for producing this compound is the nucleophilic substitution between a long-chain alcohol, such as tetradecanol, and epichlorohydrin. wikipedia.orggoogle.com In this reaction, the alcohol is first converted into a more potent nucleophile, an alkoxide, by a strong base, typically sodium hydroxide (B78521). This alkoxide then attacks the epichlorohydrin molecule. d-nb.info
The mechanism proceeds in two main stages:
Ring-Opening: The nucleophilic alkoxide attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. This leads to the opening of the ring and the formation of a chlorohydrin intermediate. d-nb.info
Ring-Closing (Dehydrochlorination): In the presence of the base, an intramolecular nucleophilic substitution occurs. The newly formed alkoxide from the chlorohydrin displaces the adjacent chloride ion, forming the new, stable glycidyl ether epoxide ring. wikipedia.orgd-nb.info
Role of Phase-Transfer Catalysis in Glycidyl Ether Synthesis
The reaction between a long-chain alcohol (soluble in an organic phase) and an inorganic base like sodium hydroxide (which may be in a solid or aqueous phase) is inherently a heterogeneous system. conicet.gov.ar To facilitate the reaction, Phase-Transfer Catalysis (PTC) is widely employed. dss.go.thiagi.or.id A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydrogen sulfate (B86663) (TBAHS), is soluble in both phases. dss.go.thmdpi.comrsc.org
The efficiency of glycidyl ether synthesis is highly dependent on the optimization of various reaction parameters. Research has focused on maximizing yield while minimizing reaction time and by-product formation.
Catalyst Selection and Concentration: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are common and effective catalysts. dss.go.thmdpi.com The catalyst concentration is a critical factor; studies have shown that increasing the amount of catalyst can significantly enhance the reaction rate, although there is an optimal level beyond which the benefit diminishes. conicet.gov.ar For instance, in one study, increasing the TBAB concentration from 2 mole % to 30 mole % increased the yield of a diglycidyl ether from negligible to over 50%. conicet.gov.ar
Reactant Molar Ratio: The molar ratio of the alcohol, epichlorohydrin, and sodium hydroxide is crucial. An excess of epichlorohydrin is often used to ensure complete conversion of the alcohol. However, a large excess can lead to increased by-products. dss.go.th Similarly, the amount of sodium hydroxide must be sufficient to deprotonate the alcohol and drive the dehydrochlorination step. Optimized conditions often involve a molar ratio of alcohol to epichlorohydrin of around 1:2.5 and a 1.5 molar equivalent of NaOH. iagi.or.id
Temperature: Reaction temperature influences the rate of both the desired reaction and side reactions. A study on guaiacol (B22219) glycidyl ether synthesis found that while higher temperatures increased conversion, they decreased selectivity. An optimal temperature of 40°C was identified to balance conversion (89%) and selectivity (94%). mdpi.com For the synthesis of oleyl glycidyl ether, a temperature of 60°C was found to be optimal. iagi.or.id
Solvent System: Many modern methods aim for solvent-free conditions, using the reactants themselves as the organic phase. dss.go.th This "solid-liquid" PTC approach, using solid NaOH beads, has been shown to be more selective and produce higher yields compared to "liquid-liquid" systems that use aqueous NaOH. conicet.gov.ar It also simplifies workup, as the solid by-products (NaCl and excess NaOH) can be removed by simple filtration. dss.go.th
Table 1: Effect of Reactant Ratios on Octyl Glycidyl Ether Synthesis
This table illustrates the impact of varying the molar ratios of Sodium Hydroxide (NaOH) and Epichlorohydrin (ECH) on the yield of Octyl Glycidyl Ether, based on findings from optimization studies. dss.go.th
| Molar Ratio of NaOH (to Octanol) | Molar Ratio of ECH (to Octanol) | Yield of Octyl Glycidyl Ether (%) | Unreacted Octanol (%) |
|---|---|---|---|
| 1.0 | 2.0 | 85.0 | 10.1 |
| 1.5 | 2.0 | 92.0 | 2.5 |
| 2.0 | 2.0 | 91.5 | 2.7 |
| 1.5 | 1.2 | 70.3 | 25.4 |
| 1.5 | 3.0 | 91.8 | 2.6 |
The primary intermediate in this synthesis is the corresponding halohydrin (e.g., 1-chloro-3-(tetradecyloxy)propan-2-ol). d-nb.info Under ideal conditions, this intermediate is rapidly converted to the final glycidyl ether. However, several side reactions can occur, leading to the formation of by-products.
One known side reaction involves the deprotonation of epichlorohydrin itself, which can lead to the formation of 3-chloroallylalcohol. This alcohol can then react with another molecule of epichlorohydrin to form 3-chloroallyl glycidyl ether, an impurity that needs to be removed. rsc.org Another potential by-product arises if an excess of the primary alcohol attacks the newly formed glycidyl ether product, leading to the formation of a diether. mdpi.comresearchgate.net Additionally, hydrolysis of epichlorohydrin can occur, especially in the presence of water, forming glycerol (B35011) and its derivatives. dss.go.th Careful control of reaction conditions, particularly reactant ratios and the removal of water, is essential to minimize these undesired pathways and improve the selectivity towards the target this compound. conicet.gov.ar
Green Chemistry Approaches in Glycidyl Ether Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop more sustainable routes for producing glycidyl ethers. nih.gov This primarily involves sourcing the key starting materials from renewable feedstocks.
Development of Bio-Renewable Feedstocks for Epichlorohydrin and Glycidyl Ether Precursors
The sustainability of this compound production can be greatly enhanced by using bio-based versions of its two main components: epichlorohydrin and the long-chain alcohol.
Bio-Renewable Epichlorohydrin: Conventionally, epichlorohydrin (ECH) is produced from petroleum-derived propylene (B89431). researchgate.netfuturesdiamond.com A greener alternative, the glycerol-to-epichlorohydrin (GTE) process, has been commercialized. researchgate.netspecificpolymers.com This process uses glycerol, a major by-product of biodiesel production from vegetable oils and animal fats, as a renewable feedstock. futuresdiamond.comagcce.com The GTE process involves two main steps: the hydrochlorination of glycerol to form dichlorohydrins, followed by dehydrochlorination with a base to yield epichlorohydrin. researchgate.net This bio-based route offers significant environmental benefits, including a reduction in greenhouse gas emissions, energy consumption, and water usage compared to the traditional propylene-based process. agcce.comtechnipfmc.com Commercial bio-ECH products, such as EPINITY™ and REODRIN™, are now available. agcce.comineos.com
Bio-Renewable Alcohol Precursors: The long-chain alcohol precursor, tetradecanol, can also be sourced from renewable materials. Fatty alcohols are industrially produced via the reduction of fatty acids, which are readily extracted from natural plant oils and fats like coconut or palm kernel oil. rsc.orgrsc.org This makes the alkyl chain of the glycidyl ether bio-based. By combining a bio-derived fatty alcohol with bio-based epichlorohydrin, it is possible to produce a this compound that is 100% derived from renewable resources. rsc.org Beyond fatty alcohols, researchers are exploring a wide array of other bio-based precursors for creating novel glycidyl ethers, including compounds derived from sugars (like isosorbide), terpenes, and other natural products, to develop new generations of sustainable epoxy materials. rsc.orgnih.govspecificpolymers.comusda.gov
Biocatalytic Synthesis Routes for Epoxides and Ethers
Biocatalytic methods are gaining prominence for the synthesis of enantiopure epoxides and ethers due to their high selectivity and environmentally friendly nature. researchgate.netacs.org These enzymatic approaches offer an alternative to traditional chemical synthesis, particularly for producing chiral compounds that are valuable intermediates in the pharmaceutical and agrochemical industries. researchgate.netwur.nl
Epoxide hydrolases (EHs) are a key class of enzymes used in biocatalysis. mdpi.com They catalyze the enantioselective hydrolysis of racemic epoxides, yielding chiral diols and leaving the unreacted epoxide in an enantiomerically enriched form. wur.nlmdpi.com This kinetic resolution process is a major strategy for producing optically pure epoxides. mdpi.com The mechanism of EHs, such as the one from Agrobacterium radiobacter, involves a catalytic triad (B1167595) where a nucleophilic aspartate residue attacks a carbon atom of the epoxide ring. This forms a covalent enzyme-substrate intermediate, which is then hydrolyzed by a water molecule, a step facilitated by a histidine residue, to release the diol product and regenerate the enzyme. rug.nl
Besides hydrolysis, some epoxide hydrolases can utilize non-natural nucleophiles, expanding their synthetic utility to reactions like aminolysis and azidolysis. mdpi.com Other enzymes are also employed in epoxide synthesis. Monooxygenases can directly epoxidize alkenes, while halohydrin dehalogenases can catalyze both the formation and ring-opening of epoxides. researchgate.net For instance, (R)-phenylglycidyl ether can be formed from 3-phenoxypropene using a monooxygenase. researchgate.net Lipases have also been utilized for the kinetic resolution of glycidyl esters. wur.nl
The primary advantages of using biocatalysts like EHs include their ability to perform enantioconvergent reactions, which can theoretically convert a racemic starting material entirely into a single desired enantiomer, making the process highly efficient. mdpi.com Despite their potential, challenges such as product inhibition, where the epoxide product can be toxic to the microbial cells or enzymes, can hinder the scalability of these biocatalytic methods. wur.nl
Table 1: Examples of Biocatalytic Methods for Epoxide Synthesis
| Enzyme Class | Reaction Type | Substrate Example | Product Example | Key Feature |
| Epoxide Hydrolase (EH) | Kinetic Resolution (Hydrolysis) | Racemic Epoxides | Enantiopure Epoxides and Chiral Diols | High enantioselectivity. wur.nlmdpi.com |
| Epoxide Hydrolase (EH) | Asymmetric Synthesis | Epoxides and Non-natural Nucleophiles | Amino- and Azido- derivatives | Expanded synthetic scope. mdpi.com |
| Monooxygenase | Direct Epoxidation | Alkenes (e.g., 3-phenoxypropene) | Chiral Epoxides (e.g., (R)-phenylglycidyl ether) | Direct formation of epoxides from alkenes. researchgate.net |
| Halohydrin Dehalogenase | Ring Closing/Opening | Halohydrins/Epoxides | Epoxides/Functionalized Alcohols | Versatile for both formation and derivatization. researchgate.net |
| Lipase | Kinetic Resolution | Racemic Glycidyl Esters | Enantiopure Glycidyl Esters | Alternative to EHs for specific substrates. wur.nl |
Catalytic Carbon Dioxide Fixation in Glycidyl Ether Chemistry for Cyclic Carbonates
The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a significant area of green chemistry, and the reaction of CO₂ with epoxides, including glycidyl ethers, to form cyclic carbonates is a prominent example. rsc.org This process is typically facilitated by a variety of catalysts that activate the epoxide ring towards nucleophilic attack by the relatively inert CO₂ molecule. mdpi.com
A range of catalytic systems have been developed for this transformation, including metal oxides, metal-organic frameworks (MOFs), metal salts, metal complexes, ionic liquids (ILs), and organic polymers. mdpi.com Organoantimony compounds and various imidazolium-based ionic liquids have been shown to be effective catalysts for the synthesis of cyclic carbonates from epoxides and CO₂. mdpi.comacs.org
In the context of glycidyl ethers, research has demonstrated the successful carbonation of compounds like glycerol glycidyl ether, trimethylolpropane (B17298) glycidyl ether, and pentaerythritol (B129877) glycidyl ether. rsc.org For example, using tetrabutylammonium bromide as a catalyst, these glycidyl ethers react with CO₂ to produce their corresponding cyclic carbonates with high efficiency. rsc.org The resulting cyclic carbonates can be further reacted, for instance with amino amides, to produce non-isocyanate polyurethanes (NIPUs), offering a more sustainable alternative to traditional polyurethane synthesis. rsc.org
The catalytic performance is influenced by several factors, including the structure of the catalyst and the reaction conditions. For silica-supported imidazolium (B1220033) bromide salts, the length of the alkyl chain and the nature of the nucleophilic anion (with Br⁻ often showing higher activity than Cl⁻) impact the conversion of allyl glycidyl ether to its cyclic carbonate. mdpi.com The presence of a co-catalyst, such as zinc chloride, can also enhance the reaction rate by activating the epoxide ring. mdpi.com Protic ionic liquids have also been developed as efficient, solvent-free catalysts for this cycloaddition reaction. researchgate.net
Table 2: Catalytic Systems for CO₂ Fixation with Glycidyl Ethers
| Catalyst System | Glycidyl Ether Substrate | Key Findings | Reference |
| Tetrabutylammonium bromide | Glycerol, Trimethylolpropane, and Pentaerythritol glycidyl ethers | High CO₂ fixation (22.4-29.5 wt%) to form cyclic carbonates for NIPU synthesis. | rsc.org |
| Silica-supported imidazolium bromide salts (with/without ZnCl₂) | Allyl glycidyl ether | Activity influenced by alkyl chain length and anion nucleophilicity; catalyst is reusable. | mdpi.com |
| Organoantimony compounds | Various epoxides | Novel catalysts for the synthesis of cyclic carbonates from CO₂. | acs.org |
| Protic ionic liquids | Various epoxides | Efficient catalysis without co-catalysts or organic solvents; reusable. | researchgate.net |
Mechanistic Insights into Epoxide Ring Formation and Stereochemical Control in Glycidyl Ether Synthesis
The synthesis of glycidyl ethers, such as this compound, most commonly proceeds via a Williamson ether synthesis mechanism. This involves the reaction of an alcohol (e.g., tetradecanol) with epichlorohydrin in the presence of a base. wikipedia.org The mechanism begins with the deprotonation of the alcohol by the base (like sodium hydroxide) to form a nucleophilic alkoxide ion. This alkoxide then attacks one of the carbon atoms of the epoxide ring in epichlorohydrin, leading to ring-opening and the formation of a halohydrin intermediate. d-nb.info A subsequent intramolecular nucleophilic substitution, where the newly formed alkoxide attacks the carbon bearing the chlorine atom, results in the closure of a new epoxide ring and elimination of a chloride salt, yielding the final glycidyl ether product. d-nb.info Phase-transfer catalysts, such as tetrabutylammonium bromide, are often employed to facilitate the reaction between the aqueous base and the organic reactants. smolecule.comdss.go.th
The epoxide ring is a strained three-membered ether, making it highly reactive towards nucleophiles. wur.nl The ring-opening reactions can be catalyzed by both acids and bases. wur.nl Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in an Sₙ2-like manner. wur.nlmdpi.com Under acidic conditions, the epoxide oxygen is protonated, and the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge, via a 'borderline Sₙ2' mechanism. wur.nl
Controlling the stereochemistry during glycidyl ether synthesis is critical, especially for applications in pharmaceuticals and advanced materials where specific enantiomers are required. smolecule.com Enantiopure glycidyl ethers can be prepared using several strategies. One approach is to start with a chiral precursor, such as a stereochemically defined glycidol (B123203), and then perform the etherification while retaining the stereocenter's configuration. Another powerful method is the kinetic resolution of a racemic mixture of the glycidyl ether or its precursors. This is often achieved using enzymes like epoxide hydrolases, which selectively react with one enantiomer, leaving the other enriched. mdpi.com For example, the hydrolytic kinetic resolution (HKR) using chiral salen cobalt catalysts can selectively hydrolyze one enantiomer of a glycidol derivative. The stereochemistry of the glycidyl ether significantly influences the regioselectivity of subsequent ring-opening reactions, as nucleophiles will preferentially attack the less hindered carbon, a preference that is amplified by steric bulk on the ether substituent.
Advanced Polymerization Methodologies and Mechanistic Investigations of Tetradecyl Glycidyl Ether
Anionic Ring-Opening Polymerization (AROP) of Tetradecyl Glycidyl (B131873) Ether and Hydrophobic Glycidyl Ethers
Anionic ring-opening polymerization (AROP) stands out as a powerful technique for the synthesis of polyethers from epoxide monomers like tetradecyl glycidyl ether. d-nb.info This method offers a high degree of control over the polymerization process, enabling the creation of polymers with predictable molecular weights and narrow molecular weight distributions. The living nature of AROP is particularly advantageous, allowing for the sequential addition of different monomers to produce well-defined block copolymers. wikipedia.org
Controlled Polymerization Strategies and Kinetic Studies
The controlled nature of AROP is a key feature in the synthesis of polymers from hydrophobic glycidyl ethers. d-nb.info This control stems from the "living" characteristics of the polymerization, where chain termination and transfer reactions are largely absent. wikipedia.org This allows for the polymerization to proceed until all monomer is consumed, with the number of active polymer chains remaining constant. The result is a polymer with a predetermined molecular weight, directly proportional to the initial monomer-to-initiator ratio, and a narrow molecular weight distribution (low polydispersity index, PDI). cmu.edu
Kinetic studies of these polymerization reactions often reveal a first-order dependence on the monomer concentration. cmu.edu This indicates that the rate of polymerization is directly proportional to the concentration of the epoxide monomer. Such kinetic behavior is a hallmark of a well-controlled polymerization process, where the concentration of the propagating species remains constant throughout the reaction.
Several strategies are employed to maintain this level of control. The choice of initiator and solvent system is critical, as is the careful control of reaction temperature to minimize side reactions. For instance, the use of phosphazene bases in combination with AROP can enhance control and suppress side reactions. d-nb.info
Table 1: Kinetic Parameters for Anionic Ring-Opening Polymerization This table is for illustrative purposes and the values are representative.
| Monomer | Initiator | Solvent | Temperature (°C) | k_p (L mol⁻¹ s⁻¹) | PDI |
|---|---|---|---|---|---|
| This compound | Potassium Naphthalenide | THF | 25 | 0.05 | < 1.1 |
| Dodecyl Glycidyl Ether | Cesium Alkoxide | Dioxane | 40 | 0.03 | < 1.1 |
Influence of Initiator Systems and Counterions on Polymerization Outcomes
The choice of initiator system and the nature of the counterion play a pivotal role in the outcome of the anionic ring-opening polymerization of glycidyl ethers. The initiator determines the onset of polymerization and influences the structure of the resulting polymer. Common initiators include alkali metal alkoxides, hydroxides, and organometallic compounds. mdpi.com
The counterion, derived from the initiator (e.g., Li⁺, Na⁺, K⁺, Cs⁺), significantly affects the polymerization kinetics and the extent of side reactions. Looser ion pairs, often seen with larger counterions like cesium (Cs⁺), can lead to faster polymerization rates. However, they can also increase the propensity for chain transfer reactions. Conversely, tighter ion pairs with smaller counterions like lithium (Li⁺) may result in slower but more controlled polymerization.
In some systems, the addition of crown ethers can complex with the counterions, creating "naked" anions that are highly reactive and can accelerate polymerization. This approach can be beneficial for achieving high molecular weight polymers while maintaining control. The use of phosphazene bases as catalysts in conjunction with an alcohol initiator is another effective strategy. mdpi.comnih.gov This system promotes a controlled/living polymerization, yielding polymers with predictable molecular weights and narrow polydispersity.
Living Polymerization Characteristics and Strategies to Suppress Chain-Transfer Reactions
The "living" nature of a polymerization is characterized by the absence of irreversible chain termination and chain transfer events. wikipedia.org In the ideal living AROP of this compound, the growing polymer chains remain active until intentionally terminated. This allows for the synthesis of polymers with well-defined end-groups and complex architectures like block copolymers. d-nb.infowikipedia.org
However, a significant challenge in the AROP of some epoxides is the occurrence of chain-transfer reactions. These reactions can limit the achievable molecular weight and broaden the molecular weight distribution. d-nb.info For alkyl glycidyl ethers, chain-transfer reactions are less prevalent compared to other alkyl epoxides. This is attributed to the +M-effect of the ether oxygen in the β-position to the epoxide, which reduces the acidity of the protons on the α-carbon of the epoxide ring. d-nb.info
Despite this inherent advantage, strategies to further suppress any potential chain-transfer are often employed, especially when targeting very high molecular weight polymers. These strategies include:
Lowering the reaction temperature: This reduces the rate of chain-transfer reactions more significantly than the rate of propagation.
Using bulky counterions: Counterions like cesium can sometimes help to shield the active center and reduce the likelihood of side reactions.
Employing specific catalyst systems: As mentioned, phosphazene bases have proven effective in promoting a more controlled polymerization with minimal chain transfer. d-nb.info
Copolymerization Studies Involving this compound
The versatility of this compound is further demonstrated in its ability to be copolymerized with other monomers. This allows for the creation of materials that combine the hydrophobic properties of the TGE block with the properties of the comonomer, leading to a wide range of amphiphilic and functional polymers.
Synthesis of Block Copolymers (e.g., with Ethylene (B1197577) Oxide and Propylene (B89431) Oxide)
The sequential living anionic polymerization technique is a powerful method for synthesizing well-defined block copolymers of this compound with more hydrophilic monomers like ethylene oxide (EO) and propylene oxide (PO). d-nb.infomdpi.com In this process, one monomer is polymerized to completion, and then the second monomer is introduced to the living polymer chains, initiating the growth of the second block.
This approach allows for precise control over the length of each block, enabling the tuning of the hydrophilic-lipophilic balance (HLB) of the resulting amphiphilic block copolymer. d-nb.info For example, a poly(ethylene oxide)-b-poly(this compound) (PEO-b-PTGE) diblock copolymer can be synthesized by first polymerizing ethylene oxide using a suitable initiator, followed by the addition of this compound. The resulting copolymers can self-assemble in solution to form micelles or other nanostructures, making them suitable for various applications.
The synthesis of triblock copolymers, such as PEO-b-PTGE-b-PEO, is also achievable through this sequential monomer addition strategy. acs.org These materials often exhibit interesting thermoresponsive properties and can act as effective surfactants. d-nb.info
Table 2: Examples of Block Copolymers Synthesized via Anionic Polymerization This table is for illustrative purposes and the values are representative.
| Copolymer Architecture | Hydrophobic Block | Hydrophilic Block | Initiator | M_n ( g/mol ) | PDI |
|---|---|---|---|---|---|
| Diblock (AB) | Poly(this compound) | Poly(ethylene oxide) | mPEG-alkoxide | 15,000 | 1.15 |
| Triblock (ABA) | Poly(propylene oxide) | Poly(this compound) | Difunctional K-alkoxide | 25,000 | 1.20 |
Characterization of Statistical and Gradient Copolymer Microstructures
In contrast to block copolymers formed by sequential monomer addition, statistical and gradient copolymers are synthesized by polymerizing a mixture of monomers simultaneously. The resulting microstructure of the copolymer chain depends on the relative reactivity ratios of the comonomers.
For the copolymerization of alkyl glycidyl ethers with ethylene oxide, the reactivity ratios are often close to one, leading to a random or statistical distribution of the monomer units along the polymer chain. d-nb.info This means that the this compound and ethylene oxide units are incorporated into the polymer backbone in a more or less random fashion.
In cases where the reactivity ratios are significantly different, a gradient copolymer may be formed. In such a structure, the composition of the polymer chain changes gradually from one end to the other. For instance, if one monomer is more reactive, it will be incorporated into the chain more rapidly at the beginning of the polymerization, leading to a higher concentration of that monomer at one end of the polymer. As that monomer is consumed, the less reactive monomer is incorporated more frequently, resulting in a gradient in composition.
The characterization of these microstructures is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed information about the sequence of monomer units in the copolymer chain. d-nb.info
Influence of Comonomer Hydrophobicity and Reactivity on Copolymerization Kinetics
The copolymerization kinetics of this compound (TGE) are significantly influenced by the hydrophobicity and reactivity of its comonomers. When copolymerized with hydrophilic monomers like ethylene oxide (EO), the resulting polymer's properties are a direct consequence of the interplay between the highly hydrophobic TGE and the hydrophilic comonomer. d-nb.infomdpi.com The incorporation of the long tetradecyl chain from TGE imparts a substantial hydrophobic character to the polymer, which can be tailored by adjusting the comonomer ratio. d-nb.info This control over the hydrophilic/lipophilic balance is crucial for designing amphiphilic polyethers with specific application-driven properties. d-nb.infonih.gov
In anionic ring-opening copolymerization (AROP) of epoxides, the reactivity of glycidyl ethers can be influenced by the solvent and the monomer structure. uni-mainz.de Studies on the copolymerization of ethylene oxide with other glycidyl ethers, such as allyl glycidyl ether (AGE) and ethoxy vinyl glycidyl ether (EVGE), have shown that the glycidyl ethers can exhibit slightly higher reactivity than EO. This is attributed to a "crown ether effect," where the ether-containing side groups of the glycidyl ethers can chelate the counterion, enhancing their reactivity. uni-mainz.deuni-bayreuth.de While specific reactivity ratios for TGE have not been extensively reported, the general principles observed with other long-chain alkyl glycidyl ethers suggest that a gradient distribution of monomer units along the copolymer chain is likely in statistical copolymerizations with EO due to differing reactivities. d-nb.info
The choice of comonomer also dictates the potential for creating specific polymer architectures. For example, the copolymerization of TGE with monomers like glycidyl methacrylate (B99206) (GMA) could introduce reactive pendant groups, allowing for post-polymerization modifications or cross-linking. researchgate.net The relative reactivity of the epoxy group on TGE and the methacrylate group on GMA would be a critical factor in controlling the final polymer structure. researchgate.net
Alternative Polymerization Mechanisms and Methodologies
Beyond conventional anionic ring-opening polymerization, several alternative methods have been explored for the polymerization of glycidyl ethers, including this compound. These methodologies offer pathways to different polymer architectures, molecular weights, and functionalities.
Monomer-activated anionic ring-opening polymerization (MAROP) is a powerful technique for synthesizing high molecular weight polyethers by suppressing chain-transfer reactions that can limit molecular weight in conventional AROP. d-nb.info This method typically employs a Lewis acid, such as triisobutylaluminum (B85569), to activate the epoxide monomer, increasing its susceptibility to nucleophilic attack. d-nb.inforsc.org For alkyl glycidyl ethers, a higher concentration of the activating species is often required compared to alkyl epoxides with similar chain lengths. d-nb.info While effective in achieving high molecular weights, potential side reactions initiated by the Lewis acid can lead to less defined end-groups. d-nb.info The combination of a bulky cation, like tetraoctylammonium bromide, with triisobutylaluminum has been successfully used for the controlled polymerization of functional epoxides like furfuryl glycidyl ether, suggesting its applicability to TGE for creating well-defined copolymers. rsc.org
Catalytic polymerization presents another avenue for synthesizing poly(glycidyl ether)s. The Vandenberg catalyst, a bimetallic system based on trialkylaluminum and acetylacetone, has been used to create comb-like polyether structures through the block and statistical copolymerization of ethylene oxide with various long-chain alkyl glycidyl ethers, including dodecyl and hexadecyl glycidyl ether. d-nb.info This approach can yield high molecular weight polyethers, although it generally offers less precise control over molecular weight and end-group functionality compared to living polymerization techniques. d-nb.infoatamanchemicals.com Another catalytic system, calcium amide-alkoxide, has been employed for the synthesis of high molecular weight diblock copolymers of poly(ethylene oxide) and poly(alkyl glycidyl ether), where dodecyl and tetradecyl glycidyl ethers were used. atamanchemicals.comsigmaaldrich.comatamanchemicals.com
Cationic ring-opening photopolymerization is a method that uses UV light to initiate the polymerization of epoxides in the presence of a photoinitiator, typically a diaryliodonium or triarylsulfonium salt. researchgate.netnih.gov This process generates a strong Brønsted acid that initiates the ring-opening of the oxirane ring. researchgate.net For long-chain alkyl glycidyl ethers like TGE, this method has been investigated, and it has been found that these monomers can exhibit frontal polymerization behavior. researchgate.netacs.org This phenomenon involves a self-propagating polymerization front that, once initiated by UV light, continues through the monomer without the need for further irradiation. researchgate.netpolito.it The ability of a monomer to undergo frontal polymerization is linked to its capacity to stabilize the intermediate secondary oxonium ions. researchgate.net Research on a series of alkyl glycidyl ethers, including TGE, has explored their photoactivated cationic ring-opening frontal polymerizations. researchgate.netacs.org The polymerization of some long-chain glycidyl ethers can be achieved in their rotator phase, a state of matter between crystalline and liquid, which can lead to higher conversion rates compared to liquid-state polymerization at similar temperatures. acs.org
| Monomer | Polymerization Method | Key Findings |
| This compound (TGE) | Cationic Ring-Opening Photopolymerization | Investigated as part of a series of long-chain glycidyl ethers for frontal polymerization. researchgate.netacs.org |
| Octadecyl glycidyl ether (OGE) | Cationic Ring-Opening Photopolymerization in Rotator Phase | Achieved higher conversion in the rotator phase compared to the liquid state. acs.org |
| Alkyl glycidyl ethers | Cationic Ring-Opening Photopolymerization | Formation of long-lived, stable secondary oxonium ions can lead to an induction period. researchgate.net |
While not extensively documented specifically for this compound, self-polymerization can occur in epoxide systems under certain conditions. For instance, in cationic photopolymerization, the generated reactive species can continue to propagate the polymerization in the absence of light, a phenomenon often referred to as "dark cure". polito.it This is due to the long-lived nature of the cationic active centers. polito.it In some cases, the polymerization can be auto-accelerated by the heat generated during the exothermic ring-opening reaction. researchgate.netnih.gov
Precision Control over Polymer Architecture and End-Group Functionality
Achieving precise control over the polymer architecture and end-group functionality of poly(this compound) (PTGE) and its copolymers is essential for tailoring their properties for specific applications. Living polymerization techniques, such as anionic ring-opening polymerization (AROP), are particularly well-suited for this purpose.
The living nature of AROP allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. d-nb.info This control enables the creation of various architectures, including block copolymers and star-shaped polymers. d-nb.infoatamanchemicals.com For example, sequential monomer addition in AROP can be used to produce diblock or triblock copolymers with distinct hydrophobic (from TGE) and hydrophilic (e.g., from ethylene oxide) segments. d-nb.info
End-group functionality can be precisely controlled in living polymerizations by terminating the reaction with a specific functional agent. d-nb.info This allows for the introduction of a wide range of chemical groups at the chain end, enabling further reactions such as conjugation to other molecules or surfaces.
However, conventional AROP of epoxides can be limited by chain-transfer reactions, which can affect the achievable molecular weight and the definition of the end-groups. d-nb.info To overcome these limitations, methodologies like monomer-activated anionic ring-opening polymerization (MAROP) and the use of phosphazene bases have been developed. d-nb.infoatamanchemicals.com While catalytic polymerization methods can produce high molecular weight polymers, they generally offer less precise control over the polymer architecture and end-group functionality. atamanchemicals.com
The table below summarizes the control over polymer architecture and end-group functionality for different polymerization methods.
| Polymerization Method | Control over Architecture | Control over End-Group Functionality |
| Anionic Ring-Opening Polymerization (AROP) | High (block, statistical, star) d-nb.infoatamanchemicals.com | High (with functional termination) d-nb.info |
| Monomer-Activated AROP (MAROP) | High (high MW) d-nb.info | Moderate (potential side reactions) d-nb.info |
| Catalytic Polymerization | Moderate (comb-like) d-nb.info | Low atamanchemicals.com |
| Cationic Ring-Opening Photopolymerization | Moderate | Moderate |
Strategies for High End-Capping Efficiency in Functionalized Polymers
High end-capping efficiency is paramount for the synthesis of telechelic polymers and block copolymers where the end-group functionality dictates the material's subsequent reactivity and application. In the context of poly(this compound), achieving quantitative functionalization of the polymer chain terminus allows for the creation of well-defined macromonomers, block copolymers, and surface-active agents.
The most effective strategy for ensuring high end-group fidelity is the use of living polymerization techniques, particularly anionic ring-opening polymerization (AROP). d-nb.info The living character of AROP means that the propagating chain ends remain active until intentionally terminated by the addition of a specific quenching agent. d-nb.info This provides excellent control over the introduction of a desired functional group at the chain end. For glycidyl ethers, the active species is a potassium alkoxide, which can be terminated via nucleophilic reaction with a variety of electrophilic compounds.
The efficiency of the end-capping reaction is influenced by several factors, including the reactivity of the living chain end, the choice of the terminating agent, and the reaction conditions. To prevent side reactions, the termination step must be fast and quantitative. Studies on analogous living carbanionic polymerizations, such as that of polystyryl-lithium, have demonstrated that termination with epoxides, including functional glycidyl ethers, can achieve exceptionally high end-capping efficiencies, often exceeding 95%. d-nb.info This is accomplished by ensuring the high reactivity of the carbanionic chain end and the careful selection of the epoxide terminator. d-nb.info Similar strategies are applicable to the living poly(this compound) alkoxide chain end. The use of highly reactive terminating agents and optimization of reaction parameters like temperature and stoichiometry are crucial to maximize functionalization and minimize undesired side reactions.
| Strategy | Description | Key Factors for High Efficiency | Reported Efficiency (in analogous systems) |
|---|---|---|---|
| Living Anionic Polymerization (AROP) | Polymerization proceeds without termination or chain transfer, keeping chain ends active for functionalization. d-nb.info | - Purity of reagents and solvent
| Enables defined end-group introduction. d-nb.info |
| Epoxide Termination | Using functional epoxides (e.g., ethylene oxide, protected glycidyl ethers) to cap the living alkoxide chain end, introducing a hydroxyl or other functional group. d-nb.info | - High reactivity of the terminating epoxide
| >95% for polystyryl-lithium capped with various epoxides. d-nb.info |
| Use of Phosphazene Bases | Employing strong, non-nucleophilic phosphazene bases can enhance the reactivity of the initiating alcohol and control polymerization, facilitating high end-group fidelity. atamanchemicals.com | - Formation of highly reactive, non-aggregated chain ends
| Allows for the synthesis of star-like and cyclic block structures with functional end-groups. atamanchemicals.com |
| Click Chemistry Post-Polymerization | Introducing a terminal group (e.g., alkyne) via end-capping, which can then be quantitatively modified using highly efficient "click" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). | - Near-quantitative end-capping with the primary functional group
| Quantitative modification of alkyne-terminated polyethers has been demonstrated. csic.es |
Regio- and Stereoselective Aspects of Glycidyl Ether Polymerization
The precise control over polymer microstructure, including both regiochemistry and stereochemistry, is a cornerstone of modern polymer synthesis. These structural features have a profound impact on the physical properties of the resulting polymer, such as its crystallinity, thermal properties, and self-assembly behavior.
Regioselectivity
In the polymerization of an unsymmetrical monomer like this compound, regioselectivity refers to the specific orientation of the monomer unit as it adds to the growing polymer chain. The epoxide ring of a glycidyl ether can, in principle, be opened by nucleophilic attack at either the substituted (β-position) or unsubstituted (α-position) carbon atom.
For the anionic ring-opening polymerization (AROP) of glycidyl ethers, the reaction proceeds almost exclusively via an Sɴ2-type nucleophilic attack of the growing alkoxide chain end on the least sterically hindered methylene (B1212753) carbon (α-carbon) of the epoxide ring. This highly regioselective process results in a polymer with a regular head-to-tail structure, where the tetradecyloxy-methyl side chains are consistently attached to the same position on the polyether backbone. This regularity is crucial for the formation of ordered structures and predictable material properties. Chain-transfer reactions, which can disrupt this regularity, are significantly suppressed in the polymerization of alkyl glycidyl ethers compared to unsubstituted alkyl epoxides, a phenomenon attributed to the electronic (+M-effect) of the side-chain ether oxygen. d-nb.info
Stereoselectivity
The α-carbon of the glycidyl ether monomer becomes a chiral center upon ring-opening. Stereoselectivity in the polymerization process refers to the control of the relative stereochemistry of these newly formed chiral centers along the polymer chain.
When a racemic mixture of (R)- and (S)-tetradecyl glycidyl ether is polymerized using a non-selective initiator (e.g., a simple potassium alkoxide), the resulting polymer will be atactic , with a random sequence of (R) and (S) configurations along the chain. researchgate.net These atactic polymers are typically amorphous.
The synthesis of stereoregular, or isotactic , poly(this compound) can be achieved through several strategies. researchgate.net The most straightforward method is to use an enantiomerically pure monomer—for instance, polymerizing only (R)-tetradecyl glycidyl ether would yield an isotactic polymer. Alternatively, specialized stereoselective catalyst systems can be employed. These catalysts can perform a kinetic resolution during polymerization, selectively polymerizing one enantiomer from a racemic monomer mixture, or they can be designed to produce isotactic polymer chains from a racemic monomer feed. researchgate.net The resulting stereoregular polymers can exhibit crystallinity, leading to different thermal and mechanical properties compared to their atactic counterparts.
| Aspect | Controlling Factor | Outcome / Mechanism | Resulting Polymer Structure |
|---|---|---|---|
| Regioselectivity | Polymerization Mechanism (Anionic) | Nucleophilic (Sɴ2) attack occurs at the less sterically hindered α-carbon of the epoxide ring. researchgate.net | Highly regular head-to-tail structure. |
| Monomer Structure | The ether linkage in the glycidyl side chain reduces the acidity of α-protons, suppressing chain-transfer reactions common in other epoxides. d-nb.info | High structural regularity, minimizing defects. | |
| Stereoselectivity | Monomer Chirality | Use of a racemic monomer mixture with a non-selective initiator. researchgate.net | Atactic (amorphous) polymer. |
| Initiator/Catalyst System & Monomer | Use of an enantiomerically pure monomer or a stereoselective catalyst system with a racemic monomer. researchgate.net | Isotactic (potentially semi-crystalline) polymer. |
Reactive Diluent Functionality of Tetradecyl Glycidyl Ether in Epoxy Resin Systems
Mechanistic Understanding of Viscosity Modulation in Epoxy Resins by Tetradecyl Glycidyl (B131873) Ether
The long, flexible C14 aliphatic chain of tetradecyl glycidyl ether contributes to this effect by acting as a molecular spacer, pushing the epoxy resin molecules further apart. mdpi.com This spacing reduces the intermolecular forces, such as van der Waals forces and potential hydrogen bonding between hydroxyl groups present in the epoxy resin backbone, which are significant contributors to high viscosity. The result is improved handling and ease of application, which is particularly beneficial for processes like casting, coating, and infusion. atamanchemicals.comatamanchemicals.com
The effectiveness of viscosity reduction is dependent on the concentration of the reactive diluent. As the weight percentage of this compound increases, the viscosity of the epoxy blend decreases. mdpi.com This relationship allows formulators to precisely tailor the rheological properties of the resin system to meet the specific requirements of a given application.
Table 1: Effect of Various Reactive Diluents on the Viscosity of a Standard DGEBA Liquid Epoxy Resin
| Reactive Diluent | Functionality | Intrinsic Viscosity (mPa·s) | Viscosity of Coating (mPa·s) |
| Butyl glycidyl ether (660A) | Monofunctional (short chain) | 3 | 4900 |
| This compound (90) | Monofunctional (long chain) | 13 | 5600 |
| Polypropylene glycol diglycidyl ether (3601) | Difunctional | 50 | 8400 |
| Trimethylolpropane (B17298) triglycidyl ether (6360) | Trifunctional | 180 | 20160 |
| Data sourced from a comparative study of different reactive diluents. jocpr.com |
Impact on Curing Kinetics and Reaction Pathways of Epoxy Resin Systems
The incorporation of this compound, as a reactive diluent, influences the curing kinetics and reaction pathways of epoxy resin systems. Its epoxy group can participate directly in the curing reaction with the hardener, becoming a permanent part of the crosslinked network. atamanchemicals.com This distinguishes it from non-reactive diluents, which can migrate out of the cured matrix over time, negatively affecting properties. mdpi.com
Differential scanning calorimetry (DSC) is a common technique used to study the curing behavior. The exothermic peak observed during a DSC scan corresponds to the heat released during the curing reaction. The shape and position of this peak can provide information about the reaction rate and the total heat of reaction. For instance, studies on similar systems have shown that the addition of a modifier can lower the exothermic peak temperature and prolong the time to reach that peak. mdpi.com The presence of the diluent can also affect the activation energy of the curing reaction. researchgate.net The specific impact of this compound on curing kinetics will depend on the type and concentration of the hardener used, as well as the curing temperature. rsc.orgmdpi.com
Table 2: Curing Characteristics of an Epoxy System with and without a Reactive Diluent
| Property | Unmodified Epoxy System | Epoxy System with Modifier (20 wt%) |
| Exothermic Peak Temperature | Higher | Lower by 12% |
| Time to Reach Peak Exotherm | Shorter | Longer by 60% |
| This table illustrates the general attenuating effect a reactive diluent can have on the cure reaction, based on findings for butyl glycidyl ether. mdpi.com |
Influence on Polymer Network Formation and Crosslinking Density in Cured Epoxy Materials
The chemical structure of this compound plays a significant role in the final polymer network structure and crosslinking density of the cured epoxy material. As a monofunctional reactive diluent, each molecule of this compound can react with only one functional group of the hardener. mdpi.com This effectively "caps" the reactive site on the hardener, preventing it from forming a crosslink with another epoxy resin molecule. mdpi.com
Consequently, the introduction of this compound generally leads to a reduction in the crosslinking density of the final thermoset. mdpi.comspecialchem.com A lower crosslinking density means that the polymer chains are less tightly bound to each other, which can result in a more flexible material. This can be advantageous in applications where increased toughness and flexibility are desired. atamanchemicals.com However, this reduction in crosslinking density can also lead to a decrease in properties such as tensile strength, modulus, and thermal resistance, including the glass transition temperature (Tg). mdpi.comspecialchem.comjscholaronline.org
Table 3: General Effect of Monofunctional Reactive Diluents on Epoxy Properties
| Property | Influence | Rationale |
| Crosslinking Density | Decreases | Monofunctional nature leads to chain termination. mdpi.comspecialchem.com |
| Glass Transition Temperature (Tg) | Decreases | Reduced crosslinking and plasticizing effect of the alkyl chain. soton.ac.ukresearchgate.net |
| Tensile Strength | Generally Decreases | Lower crosslinking density reduces network rigidity. mdpi.comjscholaronline.org |
| Flexibility/Toughness | Generally Increases | Plasticizing effect of the long aliphatic chain and lower crosslink density. atamanchemicals.comataman-chemicals.com |
| Impact Strength | May Increase | Increased ability of the network to absorb energy before fracturing. jocpr.comresearchgate.net |
Structure-Property Relationships Governing the Modulatory Effects of Reactive Diluents on Epoxy Networks
The modulatory effects of reactive diluents like this compound on epoxy networks are governed by clear structure-property relationships. The key structural features of the diluent that dictate its performance are its functionality (number of epoxy groups) and the nature of its backbone (e.g., aliphatic, aromatic, long-chain, short-chain).
Functionality:
Monofunctional diluents , such as this compound, reduce viscosity effectively but also decrease crosslink density, which can lower the thermal and mechanical properties of the cured resin. specialchem.com
Difunctional diluents have two epoxy groups and can participate in network formation, thus having a less detrimental effect on the final properties compared to monofunctional diluents. researchgate.net They are often less effective at reducing viscosity than their monofunctional counterparts. specialchem.com
Trifunctional and higher functionality diluents will increase the crosslink density but are generally more viscous and less effective as diluents. jocpr.com
Backbone Structure:
Alkyl Chain Length: Long aliphatic chains, like the C14 chain in this compound, are very effective at reducing viscosity and imparting flexibility due to a plasticization effect. mdpi.com However, they can also significantly reduce the glass transition temperature. soton.ac.uk Shorter alkyl chains have a less pronounced effect on both viscosity and final properties. jocpr.com
Aromatic vs. Aliphatic: Aromatic diluents tend to maintain better thermal stability compared to aliphatic ones but may be less efficient at viscosity reduction.
Therefore, the selection of a reactive diluent is a balancing act. For applications requiring maximum viscosity reduction and increased flexibility, a monofunctional diluent with a long aliphatic chain like this compound is a suitable choice. ataman-chemicals.com For applications where maintaining high thermal and mechanical performance is critical, a difunctional diluent might be preferred. researchgate.net
Development and Integration of Bio-Based Reactive Diluents, Including this compound, in Sustainable Epoxy Formulations
There is a growing trend in the chemical industry to develop products from renewable resources to enhance sustainability. This compound can be derived from fatty alcohols, which in turn can be sourced from vegetable oils, making it a potentially bio-based reactive diluent. wikipedia.orgrsc.org The use of such bio-based materials helps to reduce the reliance on petroleum-based feedstocks. ncsu.edu
The integration of bio-based reactive diluents is a key strategy in creating more sustainable epoxy formulations. Research is ongoing to develop new reactive diluents from various bio-based sources like soybean oil, cardanol (B1251761) (from cashew nutshell liquid), and lignin. mdpi.comncsu.eduplaschina.com.cn These efforts aim to create epoxy systems with a higher bio-based carbon content without compromising performance. rsc.org
For example, epoxidized soybean oil and cardanol glycidyl ether are other bio-based reactive diluents being explored. mdpi.comrsc.org While these materials offer sustainability benefits, their performance must be carefully evaluated. For instance, some bio-based diluents might require higher concentrations to achieve the same viscosity reduction as their petroleum-based counterparts. lets-greenovate.comdntb.gov.ua The development of efficient synthesis routes and a thorough understanding of the structure-property relationships of these new bio-based diluents are crucial for their successful commercialization and integration into high-performance epoxy applications. csic.escranfield.ac.uk
Amphiphilic Polymers and Supramolecular Assemblies Derived from Tetradecyl Glycidyl Ether
Synthesis and Characterization of Amphiphilic Polyethers from Long-Chain Alkyl Glycidyl (B131873) Ethers
The synthesis of amphiphilic polyethers incorporating tetradecyl glycidyl ether predominantly relies on the anionic ring-opening polymerization (AROP) method. rsc.orgd-nb.info This technique allows for the creation of well-defined polymer architectures, including diblock and triblock copolymers, by combining hydrophobic monomers like TGE with hydrophilic ones, most commonly ethylene (B1197577) oxide (EO). rsc.org The living nature of AROP, particularly when using specific catalysts, provides control over molecular weight and results in polymers with narrow molecular weight distributions (dispersity, Đ). rsc.org
A common strategy involves using a poly(ethylene glycol) (PEG) macroinitiator, which is deprotonated to initiate the polymerization of the alkyl glycidyl ether (AlkGE) monomers. This approach leads to the formation of ABA triblock copolymers, where the central 'B' block is the hydrophilic PEG and the outer 'A' blocks are composed of poly(alkyl glycidyl ether) (PAlkGE). rsc.org For instance, PEG can be used as a bifunctional macroinitiator for the copolymerization of EO and long-chain AlkGEs, yielding amphiphilic triblock copolymers with precisely tailored hydrophobic blocks. acs.org Dodecyl and tetradecyl glycidyl ethers are specifically noted for their participation in the synthesis of high molecular weight poly(ethylene oxide)-b-poly(alkylglycidyl ether) diblock copolymers. ncsu.eduscienceopen.comresearchgate.net
The characterization of these polymers confirms their intended structure and composition. Gel permeation chromatography (GPC) is used to determine molecular weights (Mn and Mw) and dispersity (Đ), with studies reporting the synthesis of ABA triblock copolymers with molar masses from 21 to 32 kg mol⁻¹ and low dispersities (Đ = 1.07–1.17). acs.org Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the polymer structure and composition. mpg.de
| Polymer Architecture | Monomers | Initiator/Method | Typical Molar Mass ( g/mol ) | Dispersity (Đ) | Reference |
| AB Diblock Copolymer | Ethylene Oxide, Dodecyl/Tetradecyl Glycidyl Ether | AROP | High Molecular Weight | - | ncsu.eduscienceopen.com |
| ABA Triblock Copolymer | Ethylene Oxide, C16-Alkyl Glycidyl Ether | AROP with PEG Macroinitiator | 21,000 - 32,000 | 1.07 - 1.17 | acs.org |
| ABA Triblock Copolymer | C12/C16-Alkyl Glycidyl Ether, Ethylene Oxide | AROP with PEG Macroinitiator | 7,000 - 28,000 | 1.12 - 1.34 | rsc.org |
Role of Glycidyl Ether-Based Copolymers as Polymeric Surfactants and Co-surfactants in Emulsion Systems
Copolymers derived from this compound and ethylene oxide are highly effective amphiphiles that function as polymeric surfactants. d-nb.info Their structure, comprising distinct hydrophobic (PAlkGE) and hydrophilic (PEO) segments, allows them to adsorb at oil-water interfaces, reducing interfacial tension and stabilizing emulsions.
A significant application of these copolymers is as "efficiency boosters" in microemulsion systems. rsc.orgmdpi.com Research has demonstrated that adding small quantities of PEO-b-PAlkGE copolymers, with hydrophobic blocks containing dodecyl and hexadecyl side chains (chemically similar to tetradecyl), dramatically increases the efficiency of conventional, medium-chain surfactants. rsc.orgmdpi.com This boosting effect means that a much smaller total amount of surfactant is needed to solubilize large volumes of oil and water. rsc.orgacs.orgmdpi.com This capability is of great interest for industrial applications where reducing surfactant consumption has significant economic and environmental benefits. rsc.orgmdpi.com The PEO-b-PAlkGE copolymers have been shown to enhance the performance of pure and technical-grade n-alkyl polyglycol ether surfactants in forming microemulsions with both pure n-alkanes and technical-grade waxes. rsc.orgmdpi.com
The functionality of these copolymers extends to their use as co-surfactants in various formulations. d-nb.info Their ability to integrate into the surfactant film at the interface modifies the film's properties, making it more effective at stabilizing the dispersed phase. acs.orgmdpi.com This makes them versatile components in the formulation of complex fluid systems.
Fundamental Principles of Microemulsion and Miniemulsion Stabilization by Poly(alkyl glycidyl ether)s
The stabilization of microemulsions and miniemulsions by poly(alkyl glycidyl ether) copolymers is rooted in the principles of interfacial film modification and steric stabilization. acs.orgcore.ac.uk Miniemulsions are non-equilibrium systems of nanodroplets (50-500 nm) stabilized against coalescence by surfactants and against Ostwald ripening by an osmotic pressure agent. nih.gov Polymeric surfactants, including PEO-b-PAlkGE, are particularly effective stabilizers. mpg.dersc.org
When added to a microemulsion, amphiphilic block copolymers like PEO-b-PAlkGE position themselves at the oil-water interface, with the hydrophobic PAlkGE block penetrating the oil phase and the hydrophilic PEO block extending into the aqueous phase. acs.orgmdpi.com This incorporation into the amphiphilic film has several consequences:
Efficiency Boosting : The primary mechanism behind the "boosting" effect is the modification of the interfacial film's bending rigidity and spontaneous curvature. The presence of the polymer allows the film to curve more easily to encapsulate oil or water, thereby increasing the solubilization capacity for a given amount of surfactant. mdpi.commdpi.com For n-decane microemulsions, the boosting effect of PEO-b-PAlkGE polymers can be quantitatively scaled based on the polymeric coverage of the amphiphilic film. rsc.orgmdpi.com
Steric Stabilization : The hydrophilic PEO chains form a protective layer around the droplets, preventing them from coalescing. acs.orgcore.ac.uk This steric barrier arises from the unfavorable mixing and loss of configurational entropy that occurs when two polymer-coated droplets approach each other. acs.orgcore.ac.uk
Suppression of Undesirable Phases : An interesting observation is that the addition of these block copolymers can suppress the formation of lamellar liquid crystalline phases, which can otherwise limit the one-phase microemulsion region. researchgate.net
The stabilization of inverse (water-in-oil) miniemulsions also commonly employs amphiphilic block copolymers with a PEO-based hydrophilic block to effectively stabilize the dispersed aqueous droplets in a continuous oil phase. rsc.org
Strategic Control of Hydrophilicity-Lipophilicity Balance (HLB) in Poly(alkyl glycidyl ether) Architectures
The Hydrophilicity-Lipophilicity Balance (HLB) is a critical parameter that dictates the performance of a surfactant or amphiphilic polymer. taylorandfrancis.com For poly(alkyl glycidyl ether)-based copolymers, the HLB can be strategically controlled through precise synthetic design, enabling the tailoring of their properties for specific applications like emulsification or micellization. d-nb.infomdpi.com
The primary method for controlling the HLB is by adjusting the ratio of hydrophilic to hydrophobic monomer units within the polymer architecture. d-nb.infoacs.org This is achieved in several ways:
Varying Block Lengths in Block Copolymers : In PEO-b-PAlkGE diblock or triblock copolymers, the lengths of the hydrophilic PEO blocks and the hydrophobic PAlkGE blocks can be independently controlled during sequential AROP. rsc.org Increasing the length of the hydrophobic PAlkGE block (containing monomers like this compound) relative to the PEO block results in a more lipophilic polymer with a lower HLB. Conversely, a longer PEO block yields a more hydrophilic polymer with a higher HLB. mdpi.com
Changing the Alkyl Chain Length : The hydrophobicity of the PAlkGE block itself can be modified by selecting monomers with different alkyl chain lengths (e.g., dodecyl vs. tetradecyl vs. hexadecyl). rsc.orgncsu.edu Longer alkyl chains impart greater hydrophobicity, thus lowering the HLB for a given polymer architecture. ncsu.edu
This precise control over the HLB allows for the creation of custom amphiphilic polymers designed for optimal performance as, for example, co-surfactants in microemulsions or as stimuli-responsive materials. d-nb.infoacs.org
Thermoresponsive Behavior of Poly(glycidyl ether)s in Aqueous Solutions and Stimuli-Responsive Systems
Poly(glycidyl ether)s (PGEs) are known to exhibit thermoresponsive behavior in aqueous solutions, typically showing a Lower Critical Solution Temperature (LCST). mdpi.commdpi.commdpi.com Below the LCST, the polymer is soluble, while above this temperature, it undergoes a phase transition, becoming insoluble and causing the solution to become turbid. mdpi.com This behavior is driven by a shift in the balance of interactions between the polymer and water molecules as temperature changes.
The LCST of PGEs is highly tunable and depends significantly on the structure of the polymer's side chains. mdpi.comresearchgate.net
Effect of Side-Chain Hydrophobicity : The hydrophobicity of the alkyl group on the glycidyl ether monomer is a key determinant of the LCST. More hydrophobic side chains lead to a lower LCST. For example, poly(ethyl glycidyl ether) (PEGE), with a more hydrophobic ethyl group, has an LCST of 14.6°C, whereas poly(glycidyl methyl ether) (PGME) has a higher LCST of 57.7°C. mdpi.commdpi.com By extension, incorporating highly hydrophobic monomers like this compound into a copolymer architecture would be expected to significantly lower the transition temperature or impart strong temperature-dependent associative behavior. coledeforest.com
Tuning via Copolymerization : The LCST of copolymers can be precisely tuned by adjusting the ratio of comonomers. For instance, statistical copolymers of the more hydrophilic glycidyl methyl ether (GME) and the more hydrophobic ethyl glycidyl ether (EGE) exhibit LCSTs that fall between those of the respective homopolymers, depending on the copolymer composition. mpg.de
Influence of Crystalline Blocks : The introduction of long alkyl chains, such as tetradecyl, can lead to side-chain crystallization. rsc.orgd-nb.info This introduces a second temperature-responsive element. In ABA triblock copolymers with PAlkGE outer blocks, the melting of these crystalline domains is a distinct thermal transition that affects the material's properties, particularly in hydrogel form. rsc.org This allows for the creation of thermoresponsive gels where mechanical properties change at a specific temperature corresponding to the melting of the hydrophobic domains. rsc.org
This tunable thermoresponsive behavior makes PGE-based systems, including those with long alkyl chains, promising candidates for applications in drug delivery, 3D printing, and tissue engineering, where materials that respond to temperature changes are required. rsc.orgcoledeforest.com
| Polymer | Side Chain | LCST (°C) | Key Finding | Reference |
| Poly(glycidyl methyl ether) (PGME) | -CH₃ | 57.7 | Baseline for hydrophilic PGE | mdpi.commdpi.com |
| Poly(ethyl glycidyl ether) (PEGE) | -C₂H₅ | 14.6 | Increased hydrophobicity lowers LCST | mdpi.commdpi.com |
| Poly(EtEOGE) | -(CH₂)₂-O-C₂H₅ | 41.3 | Oxyethylene units increase hydrophilicity/LCST | researchgate.net |
| P(GME-co-EGE) Copolymers | -CH₃, -C₂H₅ | 10 - 58 | LCST tunable by comonomer ratio | mpg.de |
| PEG-b-P(AlkGE) Triblocks | -C₁₂H₂₅, -C₁₆H₃₃ | N/A (Gel Transition) | Forms thermo-responsive gels via micellar association | rsc.org |
Investigation of Micellization Behavior and Self-Assembly Processes in Aqueous Media
The amphiphilic nature of block copolymers made from this compound and hydrophilic segments like PEO drives their self-assembly in aqueous media. nih.gov Above a specific concentration, known as the critical micelle concentration (CMC), these polymer chains spontaneously organize into core-shell micellar structures to minimize the unfavorable interaction between their hydrophobic blocks and water. nih.govwikipedia.orgkibron.com
For PEO-b-PAlkGE copolymers, the hydrophobic PAlkGE blocks, containing long alkyl chains like tetradecyl, form the core of the micelle, while the hydrophilic PEO blocks form a highly solvated outer shell, or corona, that interfaces with the surrounding water. nih.gov This process is entropically and enthalpically driven to shield the hydrophobic segments from the aqueous environment. nih.gov
Key aspects of the micellization behavior include:
Critical Micelle Concentration (CMC) : The CMC is a fundamental characteristic of any surfactant or amphiphilic polymer, marking the onset of micelle formation. wikipedia.org While specific CMC values for this compound copolymers are not widely reported, it is a general principle that greater hydrophobicity of the core-forming block leads to a lower CMC. Therefore, copolymers with long tetradecyl chains are expected to form micelles at very low concentrations. For PEO-phenyl glycidyl ether copolymers, a related system, the CMC was found to be low and weakly dependent on temperature. mdpi.com
Micelle Structure and Size : The resulting micelles are typically spherical, though other morphologies like cylindrical or lamellar structures are possible depending on the polymer architecture, concentration, and external conditions. nih.govnih.gov The size of the self-assembled nanoparticles can be influenced by the copolymer composition; more hydrophobic copolymers tend to form larger nanoparticles. acs.org For ABA triblock copolymers of PAlkGE and PEO, these micelles can act as physical cross-links.
Hydrogel Formation : At sufficient concentrations, the micelles formed by ABA triblock copolymers can arrange into a three-dimensional network, leading to the formation of a physical hydrogel. rsc.org In these systems, the PAlkGE end-blocks form the cores of different micelles, and the central PEO block acts as a bridge between them. rsc.org This self-assembly process is reversible and can be sensitive to stimuli like temperature, especially when the core-forming blocks are crystalline and have a distinct melting point. rsc.org
The study of these self-assembly processes is crucial for applications where nanoscale structures are desired, such as in drug delivery, where micelles can encapsulate hydrophobic drugs, or in materials science for the creation of smart hydrogels. nih.govnih.gov
Advanced Analytical and Spectroscopic Characterization of Tetradecyl Glycidyl Ether and Its Polymeric Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of TGE and its polymeric derivatives. longdom.orgiupac.org It provides in-depth information on the chemical environment of atomic nuclei, enabling the determination of molecular structure and connectivity. longdom.orgiupac.org
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the structure of TGE monomers and for analyzing the composition of the resulting polymers. frontiersin.orgresearchgate.net In the ¹H NMR spectrum of TGE, characteristic signals corresponding to the protons of the oxirane ring, the long alkyl chain, and the ether linkage can be precisely assigned. acs.org For instance, the protons of the glycidyl (B131873) group typically appear in the 2.5-4.5 ppm range. rsc.org
Upon polymerization, the disappearance or shift of the epoxide signals and the appearance of new signals corresponding to the polymer backbone provide direct evidence of the reaction. researchgate.net ¹H NMR is also instrumental in determining the composition of copolymers incorporating TGE. acs.org
¹³C NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton. kpi.uanih.gov Each carbon atom in a unique chemical environment gives a distinct signal, allowing for the unambiguous identification of the monomer and the repeating units in the polymer. nih.govresearchgate.net The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, making it an excellent tool for analyzing the polymer's configuration and identifying different isomeric forms. kpi.ua
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Tetradecyl Glycidyl Ether and its Polymer
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Monomer: Oxirane Ring CH | ~3.1-3.4 | ~50-52 |
| Monomer: Oxirane Ring CH₂ | ~2.6-2.9 | ~44-46 |
| Monomer/Polymer: -O-CH₂- (ether) | ~3.4-3.9 | ~70-74 |
| Monomer/Polymer: -(CH₂)₁₂- | ~1.2-1.6 | ~22-32 |
| Monomer/Polymer: Terminal -CH₃ | ~0.8-0.9 | ~14 |
| Polymer Backbone: CH | Shifted from monomer values | Shifted from monomer values |
| Polymer Backbone: CH₂ | Shifted from monomer values | Shifted from monomer values |
| Note: Exact chemical shifts can vary based on the solvent and specific polymer structure. |
Two-dimensional (2D) NMR techniques provide deeper insights into the complex structures of polymers derived from TGE. wikipedia.org Correlation Spectroscopy (COSY) is a homonuclear technique that reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the polymer chain. longdom.orgiupac.org Cross-peaks in a COSY spectrum connect protons that are J-coupled, confirming the sequence of monomer units and the structure of the polymer backbone. longdom.orgacs.org
In situ NMR spectroscopy is a valuable method for monitoring chemical reactions in real-time directly within the NMR spectrometer. d-nb.infochemrxiv.org This technique avoids the need for manual sampling, which can introduce contaminants or disturb the reaction. d-nb.info For the polymerization of TGE, in situ ¹H NMR allows for the continuous tracking of monomer conversion by monitoring the decrease in the intensity of the epoxy proton signals and the corresponding increase in signals from the newly formed polymer backbone. d-nb.infonih.gov
This real-time data is crucial for studying reaction kinetics, determining reactivity ratios in copolymerizations, and understanding the mechanism of the polymerization or curing process. d-nb.infoacs.org It offers a high level of precision and provides a wealth of chemical information throughout the entire course of the reaction. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups within a molecule. nsf.govnih.gov It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. mt.com The resulting spectrum is a unique molecular fingerprint. nsf.govmt.com
For TGE and its polymers, FTIR is used to confirm the presence of characteristic functional groups. researchgate.net The TGE monomer exhibits a distinct absorption band for the epoxy group, typically around 915-830 cm⁻¹, corresponding to the C-O-C stretching of the oxirane ring. rsc.orgmst.edu Another key feature is the strong C-O-C ether linkage absorption, usually found in the 1150-1085 cm⁻¹ region. rsc.orgjournalwjbphs.com
During polymerization, the progress of the reaction can be monitored by observing the decrease in the intensity of the epoxy ring absorption band. mst.eduresearchgate.net This makes FTIR an effective tool for tracking the curing process of epoxy resins in real-time. mt.comresearchgate.net The appearance or change in other bands, such as the broad O-H stretch (around 3500-3200 cm⁻¹) resulting from the ring-opening reaction, also provides evidence of polymerization. researchgate.net
Table 2: Key FTIR Absorption Bands for Monitoring TGE Polymerization
| Wavenumber (cm⁻¹) | Functional Group | Significance in Reaction Monitoring |
| ~3500-3200 | O-H Stretch (hydroxyl) | Appears/Increases as epoxy rings open. |
| ~3050-2950 | C-H Stretch (epoxy ring) | Decreases as monomer is consumed. |
| ~2925 & ~2855 | C-H Stretch (alkyl chain) | Can be used as an internal standard. |
| ~1250 | C-O Stretch (epoxy ring) | Decreases as monomer is consumed. |
| ~1150-1085 | C-O-C Stretch (ether) | Remains present in the polymer backbone. |
| ~915-830 | Asymmetric C-O-C Stretch (epoxy ring) | Disappears upon polymerization, a key indicator of conversion. rsc.orgmst.edu |
Chromatographic Techniques for Molecular Weight Distribution and Purity Assessment
Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity and molecular characteristics of polymers.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight distribution of polymers. chromatographyonline.compolylc.com SEC separates molecules based on their hydrodynamic volume in solution; larger molecules elute first, while smaller molecules are retained longer in the porous column packing. polylc.comipfdd.de
For polymers derived from TGE, SEC is used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn. chromatographyonline.comoup.com A narrow PDI (close to 1.0) indicates a more uniform polymer chain length. researchgate.net
The accuracy of SEC measurements depends on proper calibration with standards of known molecular weight or the use of advanced detectors like multi-angle light scattering (MALS). oup.comwyatt.com Combining SEC with a MALS detector allows for the absolute determination of molar mass without relying on column calibration, providing more accurate results for novel polymers. wyatt.comwyatt.com
Table 3: Typical Data Obtained from SEC Analysis of a TGE Polymer
| Parameter | Symbol | Description | Typical Value Range |
| Number-Average Molecular Weight | Mₙ | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. chromatographyonline.com | Varies widely based on synthesis conditions. |
| Weight-Average Molecular Weight | Mₙ | An average that is more sensitive to the presence of high molecular weight chains. chromatographyonline.com | Varies, but always ≥ Mₙ. |
| Polydispersity Index | PDI (or Đ) | A measure of the breadth of the molecular weight distribution (Mₙ/Mₙ). oup.com | 1.04 - 1.20 for well-controlled polymerizations. researchgate.net |
| Elution Volume | Vₑ | The volume of mobile phase required to elute the polymer from the column. | Inversely related to molecular size. |
Liquid Chromatography/Mass Spectrometry (LC/MS) for Identification of Glycidyl Ether Derivatives
Liquid Chromatography/Mass Spectrometry (LC/MS) is a potent analytical technique for the separation, identification, and quantification of chemical compounds. researchgate.net It is particularly valuable in analyzing complex mixtures, offering high sensitivity and selectivity for trace analysis. researchgate.net In the context of epoxy resins and their components, LC/MS is instrumental in identifying and quantifying glycidyl ether monomers and their derivatives, which can form during synthesis, processing, or environmental exposure.
The identification of derivatives of glycidyl ethers, such as those formed from Bisphenol A diglycidyl ether (BADGE) and Bisphenol F diglycidyl ether (BFDGE), is well-documented and provides a framework for the analysis of this compound derivatives. tudublin.iekau.edu.sa These derivatives often include hydrolysis products (e.g., BADGE·H₂O, BADGE·2H₂O) and compounds formed by reaction with other chemical species. kau.edu.saresearchgate.net
Methodologies for glycidyl ether analysis typically employ reverse-phase high-performance liquid chromatography (HPLC) coupled with a mass spectrometer. tudublin.iemdpi.com
Chromatographic Separation: Separation is commonly achieved using a C18 stationary phase column. tudublin.ielcms.cz The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution, sometimes containing additives like acetic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. tudublin.iemdpi.comlcms.cz
Mass Spectrometric Detection: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used for the analysis of glycidyl ethers. tudublin.ielcms.cz In positive ion mode, these compounds can be detected as protonated molecules [M+H]⁺ or as adducts with ions present in the mobile phase, such as ammonium [M+NH₄]⁺ or sodium [M+Na]⁺. lcms.cz Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by analyzing the fragmentation patterns of the parent ions. kau.edu.saresearchgate.net For instance, in the analysis of BADGE, the ammonium adduct ion [M+NH₄]⁺ at m/z 358 and its fragment ion at m/z 191 are often monitored for reliable identification. lcms.cz
This established LC/MS approach is directly applicable to the identification of derivatives of this compound in various matrices. By monitoring for the expected mass of the parent molecule and its potential reaction products (e.g., hydrolyzed forms), the technique allows for precise characterization of the chemical species present.
Thermal Analysis Techniques for Polymerization Kinetics and Phase Transition Studies
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used extensively in polymer science to study thermal transitions. azom.com It quantitatively measures the difference in heat flow between a sample and a reference as a function of temperature or time, providing critical information on processes like curing (polymerization), glass transitions, and melting. azom.com
In the study of epoxy resins modified with this compound, DSC is invaluable for understanding both the curing process and the properties of the final thermoset material. This compound is often used as a reactive diluent to reduce the viscosity of epoxy resin formulations. rsc.orgnih.gov
Curing Kinetics: Non-isothermal DSC, where the sample is heated at a constant rate, is used to study the curing reaction. The exothermic peak in the DSC thermogram represents the heat released during the crosslinking reaction. nih.govscielo.br By performing scans at multiple heating rates, kinetic parameters such as the apparent activation energy (Ea) can be calculated using model-free methods like the Flynn-Wall-Ozawa method or model-fitting methods like the Kissinger equation. nih.govresearchgate.net The activation energy is a crucial parameter that describes the energy barrier for the curing reaction. nih.gov Studies on similar systems have shown that the addition of reactive diluents can alter the activation energy of the cure reaction. researchgate.net
Glass Transition Phenomena: The glass transition temperature (Tg) is a critical property of a polymer, marking the transition from a rigid, glassy state to a more flexible, rubbery state. azom.com For thermosets, the Tg is a key indicator of the material's thermomechanical performance and degree of cure. DSC is the most common technique for measuring Tg, which appears as a step-like change in the heat capacity in the DSC curve. azom.com
The following table illustrates the typical effect of adding a reactive diluent on the glass transition temperature of an epoxy system.
| System | Reactive Diluent Content (wt%) | Glass Transition Temperature (Tg) (°C) | Reference |
|---|---|---|---|
| DGEBA/IPDA | 0 | ~150 | rsc.org |
| DGEBA_C12-C14 MGE/IPDA | 5 | ~130 | rsc.org |
| 10 | ~128 | rsc.org | |
| 20 | ~126 | rsc.org | |
| I + HSI-EP-EU | 0 | 132.3 | nih.gov |
| I + HSI-EP-EU | 5 | 123.6 | nih.gov |
| 10 | 114.9 | nih.gov | |
| 15 | 110.8 | nih.gov | |
| 20 | 101.7 | nih.gov |
Mass Spectrometry (e.g., MALDI-TOF) for Detailed Polymer Characterization
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), has become an indispensable tool for the detailed characterization of synthetic polymers. weebly.comshimadzu.com Unlike relative methods like gel permeation chromatography (GPC), MALDI-TOF MS can provide absolute molecular weight information. waters.com It is highly effective for determining key polymer characteristics such as the mass of the repeating monomer unit, the structure of end-groups, the average molecular weights (Mn and Mw), and the polydispersity (Đ = Mw/Mn) for polymers with narrow distributions. waters.comnih.gov
The technique involves mixing the polymer sample with a matrix compound (a small organic molecule that absorbs laser energy) and a cationizing salt. This mixture is spotted on a target plate and irradiated with a laser pulse. The matrix absorbs the laser energy and transfers it to the polymer molecules, causing them to desorb and ionize (typically by forming adducts with the cation, e.g., Na⁺) with minimal fragmentation. nih.gov The ionized polymers are then accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their time-of-flight to the detector. mdpi.com
For poly(glycidyl ether)s, MALDI-TOF MS provides detailed structural insights. Studies on various poly(glycidyl ether)s, such as poly(furfuryl glycidyl ether) (PFGE) and copolymers containing poly(ethyl glycidyl ether) (PEGE), have successfully used MALDI-TOF MS to determine molar masses and dispersity values, confirming the controlled nature of the polymerization. db-thueringen.demdpi.comrsc.org The resulting spectrum displays a distribution of peaks, where each peak corresponds to a specific polymer chain length (oligomer), and the difference between adjacent peaks corresponds to the mass of the monomer repeat unit. shimadzu.com This allows for unambiguous confirmation of the polymer structure.
The table below presents representative data that can be obtained from the MALDI-TOF MS analysis of polymers, illustrating the detailed characterization possible with this technique.
| Polymer System | Number-Average Molecular Weight (Mn, g/mol) | Weight-Average Molecular Weight (Mw, g/mol) | Polydispersity Index (Đ) | Reference |
|---|---|---|---|---|
| PFGE₁₀-b-PEG₂₅ | 2330 | - | 1.09 | rsc.org |
| PFGE₈-b-PEG₇₉ | 4670 | - | 1.08 | rsc.org |
| PFGE₁₈-b-PEG₆₆ | 4760 | - | 1.05 | rsc.org |
| PFGE₁₃-b-PEG₁₁₁ | 6660 | - | 1.05 | rsc.org |
| Poly(L-lactide), thiol terminated | 2310 | 2360 | 1.02 | nih.gov |
| PBnGE₅₀-b-PEGE₅₀ | 13500 (NMR) | - | 1.05 | mdpi.com |
Computational Chemistry and Theoretical Modeling of Tetradecyl Glycidyl Ether Systems
Density Functional Theory (DFT) Studies for Reaction Pathway Analysis and Energy Barrier Determination
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Tetradecyl glycidyl (B131873) ether, DFT studies are instrumental in elucidating the intricate details of its reaction pathways and determining the energy barriers associated with these transformations.
While specific DFT studies exclusively focused on Tetradecyl glycidyl ether are not extensively documented in publicly available literature, the principles can be inferred from studies on similar glycidyl ether systems. For instance, DFT calculations have been successfully employed to model the reaction between epoxy groups and amines, which is a fundamental curing reaction in epoxy resins. These studies typically involve calculating the energies of reactants, transition states, and products to map out the potential energy surface of the reaction.
Key insights that can be derived from DFT studies on analogous systems include:
Reaction Mechanism: DFT can help to distinguish between different possible reaction mechanisms, such as concerted versus stepwise pathways, and to identify the role of catalysts or initiators in the reaction.
Activation Energy: By calculating the energy of the transition state, the activation energy barrier for a particular reaction can be determined. This information is crucial for understanding the kinetics of the polymerization process and the temperatures required for efficient curing.
Influence of Substituents: DFT allows for the investigation of how the long tetradecyl chain influences the reactivity of the glycidyl group. While the long alkyl chain is relatively inert, its steric hindrance and electronic effects on the epoxy ring can be modeled.
A hypothetical DFT study on the reaction of this compound with an amine could yield data such as the following:
| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Products | Reaction Energy (kcal/mol) |
| Nucleophilic Attack | TGE + Primary Amine | 15.2 | Intermediate Adduct | -5.8 |
| Ring Opening | Intermediate Adduct | 8.5 | Secondary Amine & Hydroxyl | -20.1 |
Note: The data in this table is illustrative and based on typical values for similar epoxy-amine reactions. Actual values for this compound would require specific DFT calculations.
Molecular Dynamics Simulations for Understanding Polymer Conformation, Chain Dynamics, and Interfacial Behavior
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For poly(this compound) and its composites, MD simulations offer a window into the dynamic behavior of the system at the atomic scale.
Polymer Conformation and Chain Dynamics:
The dynamics of the polymer chains, including segmental motions and diffusion, can also be investigated. These dynamic properties are crucial for understanding the viscoelastic behavior of the material.
Interfacial Behavior:
Key parameters that can be extracted from such simulations include:
Adsorption Energy: The strength of the interaction between the polymer and the surface of the reinforcing material.
Interfacial Density Profile: The variation in the density of the polymer as a function of distance from the interface.
Orientation of Polymer Chains: How the polymer chains, and specifically the tetradecyl side chains, orient themselves at the interface.
A representative MD simulation could provide the following data on the interfacial properties of a TGE-modified epoxy resin with a silica (B1680970) surface:
| Property | Value |
| Adsorption Energy (kJ/mol per chain) | -150 |
| Interfacial Thickness (Å) | 15 |
| Average Tilt Angle of Tetradecyl Chain (degrees) | 35 |
Note: This data is hypothetical and serves as an example of the type of information that can be obtained from MD simulations.
Computational Approaches to Predict Polymerization Outcomes, Regioselectivity, and Product Microstructures
Computational methods can be employed to predict the outcome of the polymerization of this compound, including the regioselectivity of the ring-opening reaction and the resulting microstructure of the polymer.
Regioselectivity:
The ring-opening of the epoxide can occur at either of the two carbon atoms of the oxirane ring. While the reaction is generally regioselective, computational models can quantify the preference for one reaction pathway over the other. This is typically achieved by calculating the activation energies for the two possible ring-opening pathways. The pathway with the lower activation energy will be the favored one. For glycidyl ethers, the attack of a nucleophile is generally favored at the less substituted carbon atom of the epoxide ring.
Product Microstructures:
The microstructure of poly(this compound) refers to the arrangement of the monomer units along the polymer chain, including tacticity (the stereochemistry of the main chain) and the sequence of monomer addition in copolymers.
Kinetic Monte Carlo simulations, often parameterized with data from DFT calculations, can be used to simulate the growth of polymer chains. These simulations can predict how factors such as the type of initiator, temperature, and monomer concentration influence the final microstructure of the polymer. For instance, the choice of a cationic versus an anionic initiator can lead to different regioselectivity and stereoselectivity during polymerization.
Modeling of Reactive Diluent Interactions within Epoxy Networks and Their Impact on Network Formation
This compound is often used as a reactive diluent in epoxy resin formulations to reduce viscosity and improve processability. Computational modeling can provide valuable insights into how TGE interacts with the other components of the epoxy network and how it affects the final properties of the cured material.
MD simulations are particularly well-suited for studying the network formation process. By simulating the curing reaction, it is possible to track the formation of cross-links and the evolution of the network structure. These simulations can help to understand how the inclusion of TGE, with its long alkyl chain, affects:
Cross-linking Density: The presence of the monofunctional TGE can lead to a lower cross-linking density compared to a system without a reactive diluent. This is because TGE will terminate some of the growing polymer chains.
Free Volume: The long tetradecyl chains can increase the free volume within the cured network, which can influence properties such as the glass transition temperature and the diffusion of small molecules through the material.
Mechanical Properties: The changes in cross-linking density and free volume will have a direct impact on the mechanical properties of the epoxy resin, such as its modulus and toughness. Simulations can predict these changes. nih.gov
A simulated comparison of an epoxy network with and without this compound might yield the following results:
| Property | Neat Epoxy Resin | Epoxy Resin with 15% TGE |
| Cross-linking Density (%) | 92 | 85 |
| Glass Transition Temperature (°C) | 150 | 125 |
| Young's Modulus (GPa) | 3.1 | 2.7 |
Note: This data is illustrative and represents typical trends observed when using a reactive diluent.
Functionalization and Derivatization Strategies for Tailored Material Performance
Post-Polymerization Modification of Glycidyl (B131873) Ether Based Polymers
Post-polymerization modification (PPM) is a powerful and versatile strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of the corresponding monomers. cambridge.orgtdl.org This approach utilizes a precursor polymer with reactive handles, which are later transformed through various chemical reactions. For polymers based on glycidyl ethers, this often involves copolymerizing a functional glycidyl ether monomer, like allyl glycidyl ether (AGE), to introduce reactive sites along the polyether backbone. cambridge.orgacs.org These sites can then undergo further reactions to attach a wide array of functional groups, creating diverse materials from a single parent polymer. cambridge.org
In the synthesis of copolymers involving unsaturated glycidyl ethers, such as those derived from acyclic terpenes or oleyl alcohol, the resulting polymer contains double bonds in its side chains. uni-mainz.dersc.org These unsaturated sites can be saturated through hydrogenation, a process that modifies the polymer's hydrophobicity, thermal properties, and stability. While catalytic hydrogenation is a common method, an effective alternative for polymers is the use of diimide, which can be generated from sources like potassium azodicarboxylate (PADA) and does not require high-pressure apparatus. uni-mainz.dersc.org
The hydrogenation of poly(oleyl glycidyl ether) homopolymers demonstrates the impact of this modification. Varying the degree of side-chain hydrogenation allows for the precise tuning of the material's melting temperature (Tm). rsc.org Similarly, the hydrogenation of copolymers made from ethylene (B1197577) oxide and terpenyl glycidyl ethers (TGEs) has been successfully demonstrated, offering a method to create fully saturated, biobased polyethers. uni-mainz.de This modification is crucial for evaluating the influence of hydrophobicity on copolymerization behavior and for creating materials with tailored physical properties. rsc.org The removal of benzyl (B1604629) protecting groups in other polyether systems can also be achieved via hydrogenation, showcasing the versatility of this reaction in polyether chemistry. acs.org
Table 1: Examples of Hydrogenation in Glycidyl Ether-Based Polymers
| Polymer System | Hydrogenation Method | Purpose of Hydrogenation | Research Finding |
|---|---|---|---|
| Poly(oleyl glycidyl ether) | Potassium azodicarboxylate (PADA) | Tailoring of melting temperature (Tm) | The degree of side-chain saturation directly controls the polymer's melting point. rsc.org |
| Copolymers of Ethylene Oxide and Terpenyl Glycidyl Ethers | Diimide reduction (e.g., with PADA) | Saturation of side-chain double bonds | Offers facile purification and creates fully hydrogenated, bio-based polyethers. uni-mainz.de |
This table is generated based on data from existing research findings.
Thiol-ene "click" chemistry is a highly efficient and robust method for the post-polymerization functionalization of polymers containing pendant allyl groups, such as those derived from allyl glycidyl ether (AGE). cambridge.orguni-mainz.de This reaction proceeds under mild conditions, often initiated by UV light, and allows for the covalent attachment of a vast range of thiol-containing molecules, thereby introducing new functionalities to the polymer backbone. mdpi.comrsc.org The reaction's high efficiency and orthogonality mean it does not interfere with other functional groups present in the polymer system. dntb.gov.ua
This technique has been used to modify mPEG-b-oligo(allyl glycidyl ether) with thiols like 1-dodecanethiol, resulting in a significant change in the polymer's structure and molar mass, confirming successful modification. cambridge.org The versatility of this approach is further highlighted by its use in conjugating peptide sequences to poly(allyl glycidyl ether) (PAGE), creating polymer-peptide conjugates for biomedical applications. mdpi.com Furthermore, the introduction of ionic liquids or other functional groups via thiol-ene reactions on a PAGE backbone has been used to create novel polyelectrolytes with controlled chain lengths and low glass transition temperatures. dntb.gov.uajlu.edu.cn The kinetics and success of the thiol-ene coupling can be monitored in situ using specialized NMR spectroscopy techniques. rsc.org
Table 2: Functionalization of Poly(allyl glycidyl ether) via Thiol-Ene Reactions
| Thiol Compound | Initiator | Resulting Functionality | Application Area |
|---|---|---|---|
| 1-Dodecanethiol | Thermal (50°C) | Hydrophobic alkyl chains | Benchmark reaction for modifying polymer structure. cambridge.org |
| CGRGDS-NH₂ Peptide | 2,2-Dimethoxy-acetophenone (UV) | RGD peptide sequence | Platelet adhesion studies and biomaterials. mdpi.com |
| Imidazolium-containing thiol | Photoinitiator | Ionic liquid groups | Synthesis of novel polyelectrolytes. dntb.gov.ua |
This table is generated based on data from existing research findings.
Grafting of Tetradecyl Glycidyl Ether onto Biopolymeric Backbones (e.g., Chitosan) for Novel Material Development
Grafting synthetic polymers onto natural biopolymers like chitosan (B1678972) is a promising strategy for creating novel hybrid materials that combine the beneficial properties of both components. Chitosan, a polysaccharide derived from chitin, possesses desirable characteristics such as biocompatibility and film-forming ability. mdpi.com However, modifying it can enhance its functionality for specific applications. Glycidyl ethers, including this compound, are effective reagents for this purpose.
The grafting reaction typically involves the nucleophilic attack of chitosan's primary amine or hydroxyl groups on the strained epoxide ring of the glycidyl ether. nih.govncsu.edu This process can be conducted under various conditions, and the extent of modification can be controlled. For instance, a mixture of dodecyl and tetradecyl glycidyl ethers has been used to react with carboxylic acid groups on polymer dispersions to lower the glass transition temperature and modify surface properties. doi.org
A nonionic polymeric surfactant was synthesized by grafting dehydroabietyl glycidyl ether (DAGE) onto a hydroxypropyl chitosan (HPCS) backbone. ncsu.edu The resulting DAGE-g-HPCS material exhibited significantly improved surface activity, emulsifying ability, and foam stability compared to the unmodified chitosan. ncsu.eduresearchgate.net This demonstrates that grafting a hydrophobic glycidyl ether derivative onto a hydrophilic chitosan backbone can create amphiphilic structures suitable for use as surfactants and emulsifiers. The principles of these grafting reactions are directly applicable to this compound, allowing for the development of new chitosan-based materials with tailored hydrophobic-hydrophilic balances for applications in drug delivery, coatings, and advanced materials.
Design and Synthesis of Novel Glycidyl Ether Derivatives with Enhanced Reactivity or Specific Functionalities
While standard glycidyl ethers like this compound are valuable, designing and synthesizing novel derivatives with enhanced reactivity or specific functionalities opens up new avenues for material development. rsc.org This involves creating new glycidyl ether monomers that incorporate unique chemical groups, allowing for the synthesis of polymers with advanced properties.
Researchers have developed various strategies to achieve this:
Bio-based Monomers: Acyclic terpenoids (hemi- and monoterpenoids) have been used as bio-renewable sources to synthesize a library of terpenyl glycidyl ethers (TGEs). uni-mainz.dersc.org These monomers, when copolymerized with ethylene oxide, yield biobased polyethers whose thermal properties can be tailored by adjusting the monomer feed ratio. uni-mainz.de Similarly, cardanol (B1251761), a phenolic compound from cashew nutshell liquid, has been converted into polyepoxide cardanol glycidyl ether (PECGE), which acts as a promising biobased reactive diluent for epoxy resins. researchgate.netacs.org
Functional Handles for "Click" Chemistry: Azide-functionalized glycidyl ether monomers have been designed to serve as universal precursors for functional polyethers. acs.orgfigshare.com After polymerization, the pendant azide (B81097) groups can be easily modified through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Staudinger reduction, providing a platform for creating a wide variety of functional materials. acs.org
Organometallic Functionality: To introduce electrochemical activity, a novel ferrocenyl glycidyl ether was synthesized. researchgate.net Polymers and copolymers derived from this monomer exhibit reversible redox behavior associated with the ferrocene (B1249389) moiety, making them suitable for applications in sensors or energy storage. researchgate.net
Enhanced Reactivity: A triglycidyl eugenol (B1671780) derivative was synthesized to act as a monomer in the preparation of bio-based thiol-epoxy thermosets, demonstrating higher efficiency and resulting in materials with higher glass transition temperatures compared to analogous thiol-ene processes. upc.edu
Advanced Epoxide Functionalization Techniques for Polymer Chain Ends and Backbone Modification
The epoxide group is a versatile functional handle that can be modified using a wide range of chemical reactions, enabling advanced functionalization of polymer backbones and chain ends. tdl.org The ring-opening of the epoxide can be initiated by numerous nucleophiles, such as amines, alcohols, thiols, and azides, under either acidic or basic conditions. tdl.orgfrontiersin.org This reactivity is central to the modification of polymers containing glycidyl ether units.
Advanced functionalization techniques include:
Ring-Opening with Diverse Nucleophiles: Polymers containing glycidyl methacrylate (B99206) units have been modified with a library of structurally diverse alcohols using a Lewis acid catalyst, yielding a range of β-hydroxy ether-functionalized polymers. researchgate.netacs.org This approach allows for the systematic alteration of polymer properties. Similarly, epoxide-functionalized surfaces have been created using photocurable copolymers, which are then modified by immobilizing iminodiacetic acids (IDA) via a ring-opening reaction to create metal-chelating surfaces. acs.org
Platform for Further Reactions: The conversion of epoxides to azidohydrins is a key step in synthesizing materials that can be further functionalized using the highly efficient copper-catalyzed azide/alkyne cycloaddition (CuAAC) "click reaction". tdl.org
Functionalization for Specific Applications: Poly(ethylenimine) (PEI) has been functionalized with various glycidyl ethers (e.g., glycidyl hexyl ether, glycidyl octyl ether) to create sorbents for CO2 capture. acs.org The functionalization imparts oxidative stability and tunes the CO2 binding properties, with the ether linkage in the glycidyl ether leading to more weakly bound CO2 that can be desorbed at lower temperatures. acs.org
These techniques provide a comprehensive toolbox for the precise chemical engineering of polymers derived from this compound and other epoxides, enabling the development of sophisticated materials for fields ranging from biotechnology to environmental science. frontiersin.orgnih.gov
Q & A
Q. How should conflicting data on glycidyl ether carcinogenicity be reconciled?
- Discrepancies arise from differences in exposure routes (inhalation vs. dermal) and metabolic activation. For example, phenyl glycidyl ether shows carcinogenicity in rodents but lacks epidemiological data in humans. Cross-reference IARC classifications with mechanistic studies (e.g., DNA damage assays) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
